N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 412294-03-2
VCID: VC11633949
InChI: InChI=1S/C10H12N2O.ClH/c1-7(13)12-10-3-2-8-5-11-6-9(8)4-10;/h2-4,11H,5-6H2,1H3,(H,12,13);1H
SMILES:
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol

N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride

CAS No.: 412294-03-2

Cat. No.: VC11633949

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride - 412294-03-2

Specification

CAS No. 412294-03-2
Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
IUPAC Name N-(2,3-dihydro-1H-isoindol-5-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C10H12N2O.ClH/c1-7(13)12-10-3-2-8-5-11-6-9(8)4-10;/h2-4,11H,5-6H2,1H3,(H,12,13);1H
Standard InChI Key BSOMJIZKGJDLEE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(CNC2)C=C1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 2,3-dihydro-1H-isoindole core substituted with an acetamide group at the 5-position, paired with a hydrochloride counterion. The isoindole system’s partial saturation at the 2,3-positions introduces conformational rigidity, which may influence its binding affinity to biological targets.

Physicochemical Data

PropertyValue
CAS Number412294-03-2
Molecular FormulaC₁₀H₁₃ClN₂O
Molecular Weight212.67 g/mol
IUPAC NameN-(2,3-dihydro-1H-isoindol-5-yl)acetamide; hydrochloride
Canonical SMILESCC(=O)NC1=CC2=C(CNC2)C=C1.Cl
Purity≥95%

The compound’s logP (partition coefficient) and aqueous solubility remain under investigation, though its hydrochloride form suggests moderate polarity.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves the acetylation of 2,3-dihydro-1H-isoindol-5-amine using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the acetamide intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Parameters:

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reactant solubility.

  • Temperature: Room temperature to 50°C to minimize side reactions.

  • Catalysts: Base catalysts (e.g., pyridine) accelerate acetylation.

Purification and Characterization

Crude product purification typically employs recrystallization from ethanol/water mixtures. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate chemical identity and purity.

Pharmacological Applications and Mechanisms

Enzyme Modulation

Derivatives of this compound have shown inhibitory effects on monoamine oxidase (MAO) and phosphodiesterase-4 (PDE4), enzymes implicated in neurodegenerative and inflammatory diseases. Modulating these pathways could expand its utility in treating conditions like Parkinson’s disease or depression.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Current Research and Future Directions

Therapeutic Optimization

Ongoing research aims to refine the compound’s pharmacokinetic profile through structural modifications, such as alkyl chain elongation or halogen substitution. These changes could enhance blood-brain barrier penetration or target selectivity.

Mechanistic Studies

Advanced in vitro and in vivo models are needed to delineate its interaction with neurotransmitter systems and downstream signaling pathways. Collaborative efforts between academic and industrial labs are critical for translating preclinical findings into clinical applications.

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